molecular formula C11H21IO2 B14578522 1,1-Diethoxy-2-iodohept-2-ene CAS No. 61147-81-7

1,1-Diethoxy-2-iodohept-2-ene

Cat. No.: B14578522
CAS No.: 61147-81-7
M. Wt: 312.19 g/mol
InChI Key: NJWVKQOAFLEUDD-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2-iodohept-2-ene is an organic compound characterized by the presence of an iodine atom and two ethoxy groups attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-2-iodohept-2-ene typically involves the reaction of hept-2-yne with iodine and diethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-2-iodohept-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2-iodohept-2-ene involves its interaction with molecular targets through various chemical pathways. The iodine atom and ethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo nucleophilic substitution, elimination, and oxidation-reduction reactions, which are essential for its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diethoxy-2-bromohept-2-ene
  • 1,1-Diethoxy-2-chlorohept-2-ene
  • 1,1-Diethoxy-2-fluorohept-2-ene

Uniqueness

1,1-Diethoxy-2-iodohept-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and elimination reactions, providing unique pathways for chemical transformations .

Properties

CAS No.

61147-81-7

Molecular Formula

C11H21IO2

Molecular Weight

312.19 g/mol

IUPAC Name

1,1-diethoxy-2-iodohept-2-ene

InChI

InChI=1S/C11H21IO2/c1-4-7-8-9-10(12)11(13-5-2)14-6-3/h9,11H,4-8H2,1-3H3

InChI Key

NJWVKQOAFLEUDD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C(OCC)OCC)I

Origin of Product

United States

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